5-(Phenylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine
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Overview
Description
5-(Phenylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine is a heterocyclic compound that features a pyrimidine ring substituted with a phenylsulfonyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction, where a pyridinyl halide reacts with the pyrimidine derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Phenylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, bases, and other nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-(Phenylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways, offering potential treatments for conditions such as cancer, inflammation, or infectious diseases.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 5-(Phenylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
5-(Phenylsulfonyl)-2-(4-pyridinyl)-4-pyrimidinamine: Similar structure but with a different position of the pyridinyl group.
5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine: Similar structure but with a different position of the pyridinyl group.
5-(Phenylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
5-(Phenylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-(benzenesulfonyl)-2-pyridin-3-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c16-14-13(22(20,21)12-6-2-1-3-7-12)10-18-15(19-14)11-5-4-8-17-9-11/h1-10H,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTCSJJGJITKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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